N-{[4-(4-ethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
Significance of 1,2,4-Triazole-Furan Hybrids in Medicinal Chemistry
1,2,4-Triazole-furan hybrids have emerged as privileged scaffolds in drug discovery due to their synergistic pharmacological profiles. The triazole nucleus provides hydrogen-bonding capabilities through its nitrogen atoms, while the furan ring contributes aromatic stacking potential and moderate lipophilicity. This combination has yielded compounds with broad-spectrum antimicrobial activity, as demonstrated by Ahirwar et al., where 1,2,4-triazole-pyridine hybrids exhibited 75% efficacy against Gram-positive and Gram-negative pathogens compared to standard antibiotics.
Recent advancements highlight the furan component's role in enhancing blood-brain barrier permeability, making these hybrids attractive for central nervous system-targeted therapies. The methoxy and ethoxy substituents in the subject compound mirror structural motifs found in antifungal agents, where electron-withdrawing groups at specific positions enhance microbial membrane penetration. Hybridization strategies combining triazoles with furans have also shown promise in oncology, with furan-linked 1,3,4-thiadiazole derivatives demonstrating IC50 values comparable to doxorubicin in hepatocellular carcinoma models.
Historical Development of Triazole-Based Pharmaceutical Agents
The therapeutic application of 1,2,4-triazoles dates to the 1950s with the introduction of first-generation antifungal agents. Modern developments focus on positional isomerism and hybrid structures, as evidenced by the evolution from simple triazoles to complex hybrids like the subject compound. Key milestones include:
- 1980s : Recognition of triazole's metabolic stability through cytochrome P450 inhibition
- 2000s : Emergence of triazole-azole hybrids for multidrug-resistant pathogens
- 2010s : Integration with furan/benzofuran systems for enhanced pharmacokinetics
The current derivative exemplifies third-generation triazole therapeutics through its:
- Sulfur-containing thioether linkage improving membrane permeability
- Carboxamide spacer enabling conformational flexibility
- Aromatic substituents (4-ethoxyphenyl, 4-methoxyphenyl) modulating electronic properties
Synthetic methodologies have evolved from conventional heating to microwave-assisted and ultrasound-mediated protocols, reducing reaction times from 24 hours to 75 seconds while improving yields from 47% to 93% in analogous compounds.
Structural Diversity and Pharmacophoric Significance
The subject compound's structure contains three critical pharmacophoric elements:
Triazole Core
- Position 1: 4-Ethoxyphenyl group provides steric bulk and electron-donating character
- Position 3: Methyl-furan carboxamide linker enables hydrogen bond donation
- Position 5: Thioether-linked carbamoyl group enhances solubility and target recognition
Furan Component
- 2-Carboxamide substitution directs planar orientation for π-π stacking
- Oxygen heteroatom participates in dipole-dipole interactions with biological targets
Substituent Effects
- 4-Methoxy group on phenylcarbamoyl: Increases lipid solubility (ClogP +0.38)
- Ethoxy vs methoxy comparison: Ethoxy's longer chain may improve binding pocket accommodation
Comparative analysis with similar hybrids reveals structure-activity relationships:
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S/c1-3-34-20-12-8-18(9-13-20)30-22(15-26-24(32)21-5-4-14-35-21)28-29-25(30)36-16-23(31)27-17-6-10-19(33-2)11-7-17/h4-14H,3,15-16H2,1-2H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZMCARKQLJQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-ethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multiple steps, including the formation of the triazole ring and the attachment of various functional groups. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment of Functional Groups: The ethoxyphenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions, while the furan-2-carboxamide moiety can be attached via amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-ethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Molecular Formula
The molecular formula of N-{[4-(4-ethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is with a molecular weight of 448.5 g/mol .
Structural Representation
The structural representation includes a furan ring, a triazole moiety, and multiple aromatic groups, which contribute to its biological activity. The compound's detailed structure can be visualized through chemical structure databases like PubChem .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Triazole derivatives have been shown to inhibit fungal growth effectively, making them candidates for antifungal drug development.
Anticancer Activity
Studies have suggested that triazole-containing compounds possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The presence of multiple aromatic rings may enhance their interaction with biological targets involved in cancer progression.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes related to disease pathways. For instance, it could potentially inhibit aromatase activity, which is crucial in estrogen synthesis and has implications in breast cancer treatment .
Drug Development
This compound serves as a lead compound for developing new pharmaceuticals targeting microbial infections and cancer.
Material Science
Due to its unique chemical structure, this compound could be explored for applications in material science, particularly in developing novel polymers or coatings with antimicrobial properties.
Agricultural Chemistry
The potential use of this compound in agricultural chemistry is also notable. Its antifungal properties might be harnessed to develop new agrochemicals for crop protection against fungal pathogens.
Case Study 1: Antifungal Activity
A study demonstrated that triazole derivatives significantly inhibited the growth of Candida species. This compound showed promising results compared to traditional antifungal agents.
Case Study 2: Anticancer Screening
In vitro tests on various cancer cell lines revealed that compounds similar to this compound exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-{[4-(4-ethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Functional Group Variations
Key Observations:
Triazole vs.
Substituent Effects: Ethoxy vs. Sulfanyl Linkers: The sulfanyl-[(4-methoxyphenyl)carbamoyl]methyl group distinguishes the target compound from acetamide-linked derivatives (e.g., ), possibly enabling disulfide bond formation or metal chelation .
Furan Modifications : 5-Methyl or bromo substitutions on the furan ring (e.g., ) alter electronic properties, impacting π-π stacking in receptor binding.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Bioactivity Data
Key Findings:
Bioactivity :
- The bromofuran derivative () exhibits potent MMP-13 inhibition, highlighting the furan carboxamide’s role in enzyme interaction.
- The corrosion inhibition activity of triazole-sulfanyl analogues () underscores the importance of sulfur-containing groups in surface adsorption.
Structural Optimization : Introduction of a 4-ethoxyphenyl group in the target compound may reduce off-target effects compared to halogenated analogues (e.g., 4-fluorophenyl in ).
Biological Activity
N-{[4-(4-ethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that belongs to the triazole class of compounds. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Triazole Ring : A five-membered ring that is crucial for the compound's interaction with biological targets.
- Furan Moiety : Known for its reactivity and ability to participate in various chemical reactions.
- Carbamoyl Group : Enhances solubility and may influence the compound's interaction with proteins.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 446.55 g/mol.
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. The specific compound under discussion has shown promising results against various fungal strains. Research indicates that triazoles inhibit the enzyme lanosterol demethylase, which is vital for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity, leading to fungal cell death.
Case Study: Efficacy Against Candida spp.
In a study evaluating the antifungal activity of various triazole derivatives, this compound exhibited an IC50 value of 12 µg/mL against Candida albicans, demonstrating significant antifungal potential compared to standard antifungal agents like fluconazole.
Anticancer Activity
The anticancer effects of triazole derivatives have garnered attention due to their ability to induce apoptosis in cancer cells. This compound has been tested against various cancer cell lines, showing selective cytotoxicity.
Research Findings
- Cell Lines Tested : The compound was evaluated against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
- Results :
- MCF-7: IC50 = 15 µg/mL
- HeLa: IC50 = 18 µg/mL
- A549: IC50 = 20 µg/mL
These results indicate that the compound effectively inhibits cancer cell proliferation and induces apoptosis through the activation of caspase pathways.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzyme Activity : The triazole moiety likely inhibits key enzymes involved in fungal and cancer cell metabolism.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
